![molecular formula C17H18BrNO3 B270832 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound, also known as BDF 8634, has been studied extensively due to its potential use in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, this compound 8634 has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound 8634 has been shown to inhibit the activity of the protein tau, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound 8634 has been shown to have various biochemical and physiological effects. In cancer research, this compound 8634 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 8634 has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In inflammation studies, this compound 8634 has been shown to reduce the production of pro-inflammatory cytokines. Finally, this compound 8634 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 in lab experiments is its potential use in the treatment of various diseases. Additionally, this compound 8634 is relatively easy to synthesize, making it readily available for use in lab experiments. One limitation of using this compound 8634 in lab experiments is its potential toxicity. While this compound 8634 has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.
Future Directions
There are several future directions for research on 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound 8634 in humans. Finally, future research should focus on the development of new analogs of this compound 8634 that may have improved efficacy and safety profiles.
In conclusion, this compound 8634 is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and safety profile, this compound 8634 holds promise as a potential therapeutic agent.
Synthesis Methods
The synthesis of 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 involves a multi-step process that starts with the reaction of 2,3-dimethylphenylacetic acid with thionyl chloride to form 2,3-dimethylphenylacetyl chloride. This intermediate is then reacted with 6-bromo-2H-3,5-methanocyclopenta[b]furan-2-one to form the desired compound, this compound 8634. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 8634 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation studies have also shown that this compound 8634 can reduce the production of pro-inflammatory cytokines. Additionally, this compound 8634 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C17H18BrNO3 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-4-3-5-11(8(7)2)19-16(20)12-9-6-10-13(12)17(21)22-15(10)14(9)18/h3-5,9-10,12-15H,6H2,1-2H3,(H,19,20) |
InChI Key |
VEPIMNVKKALHAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




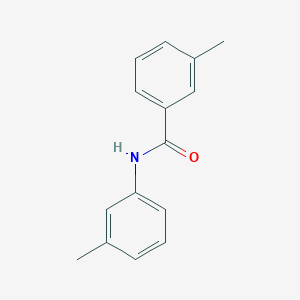
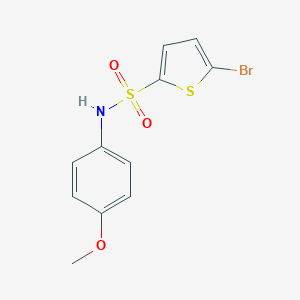
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
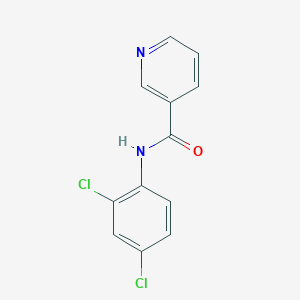
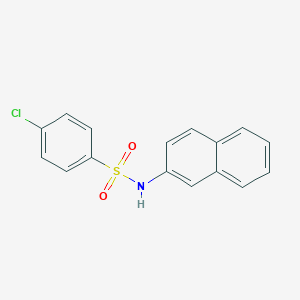

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
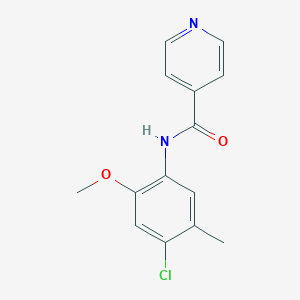
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
